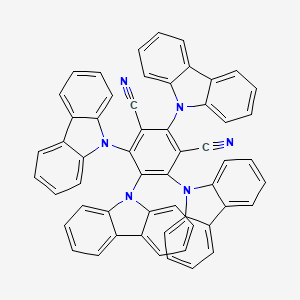

4CzIPN

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4,5,6-tetra(carbazol-9-yl)benzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H32N6/c57-33-43-53(59-45-25-9-1-17-35(45)36-18-2-10-26-46(36)59)44(34-58)55(61-49-29-13-5-21-39(49)40-22-6-14-30-50(40)61)56(62-51-31-15-7-23-41(51)42-24-8-16-32-52(42)62)54(43)60-47-27-11-3-19-37(47)38-20-4-12-28-48(38)60/h1-32H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWATGACIORDEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=C(C(=C4C#N)N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18)N1C2=CC=CC=C2C2=CC=CC=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H32N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416881-52-1 | |

| Record name | 2,4,5,6-Tetra(9H-carbazol-9-yl)-1,3-Dicyanobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Photophysical Profile of 4CzIPN: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core photophysical properties of 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, commonly known as 4CzIPN. As a prominent metal-free organic photocatalyst and a key material in Thermally Activated Delayed Fluorescence (TADF) based Organic Light-Emitting Diodes (OLEDs), a thorough understanding of its photophysical behavior is paramount for its application in diverse fields, including organic synthesis and materials science.[1][2] This document summarizes key quantitative data, details the experimental methodologies for their determination, and provides visual representations of the underlying photophysical processes and experimental workflows.

Introduction

This compound is a donor-acceptor fluorophore featuring four electron-donating carbazole (B46965) moieties attached to an electron-accepting dicyanobenzene core.[1][2] This molecular architecture results in a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, which is fundamental to its signature TADF mechanism.[2] This mechanism allows for the efficient harvesting of triplet excitons, converting them back into emissive singlet excitons through reverse intersystem crossing (RISC), leading to high photoluminescence quantum yields (PLQY) and long excited-state lifetimes.[2][3] These properties make this compound a highly effective photocatalyst for a variety of organic transformations.[3]

Quantitative Photophysical Data

The photophysical properties of this compound are influenced by its local environment, particularly the polarity of the solvent. The following tables summarize key quantitative data gathered from various studies.

Table 1: Absorption and Emission Properties

| Solvent | λabs (nm) | λem (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Optical Gap (E0,0) (eV) |

| Acetonitrile (MeCN) | 365, 435 | 551 | 14,900 at 390 nm | - |

| Dichloromethane (DCM) | 448 | 544 | - | 2.60 |

| Toluene | - | - | - | - |

| Tetrahydrofuran (THF) | - | - | - | - |

| N,N-Dimethylformamide (DMF) | - | - | - | - |

Data compiled from multiple sources.[1][4][5][6]

Table 2: Luminescence Quantum Yields and Lifetimes

| Solvent/State | PLQY (%) | Prompt Lifetime (τp) (ns) | Delayed Lifetime (τd) (µs) |

| Acetonitrile (MeCN) | 18 | 18.7 | 1.39 |

| Toluene | 86-94 | 11.3 - 14.7 | 4.2 - 4.6 |

| Dichloromethane (DCM) | - | 3 - 7 | Becomes shorter with increasing polarity |

| Tetrahydrofuran (THF) | - | 3 - 7 | Becomes shorter with increasing polarity |

| N,N-Dimethylformamide (DMF) | - | 3 - 7 | Becomes shorter with increasing polarity |

| Amorphous Film | 41 | - | - |

| Single Crystal | 53 | - | - |

| Water (Organic Dots) | - | - | 1.47 |

Data compiled from multiple sources.[4][5][7][8][9]

Table 3: Excited State Dynamics and Energetics

| Solvent/State | ΔEST (eV) | kISC (s-1) | kRISC (s-1) |

| Acetonitrile (MeCN) | - | 2.2 x 106 | 1.4 x 107 |

| Toluene | - | 5.1 x 107 | 2.7 x 106 |

| Dichloromethane (DCM) | 0.12 | - | - |

| Amorphous Film | - | - | One order of magnitude lower than single crystal |

| Single Crystal | - | One order of magnitude higher than amorphous film | One order of magnitude higher than amorphous film |

Data compiled from multiple sources.[4][5][7]

Experimental Protocols

The characterization of the photophysical properties of this compound involves a suite of spectroscopic techniques. The following sections outline the general methodologies for these key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λabs) and the molar extinction coefficient (ε).

Methodology:

-

Sample Preparation: Solutions of this compound are prepared in spectroscopic-grade solvents at a known concentration, typically in the range of 10-5 to 10-6 M. The concentration should be adjusted to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used.

-

Measurement: A cuvette containing the pure solvent is used as a reference to record a baseline. The sample solution is then placed in the sample beam path, and the absorption spectrum is recorded over a relevant wavelength range (e.g., 300-600 nm). The wavelength of maximum absorbance (λabs) is identified from the resulting spectrum.

-

Data Analysis: The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Photoluminescence (PL) Spectroscopy

Objective: To determine the wavelength of maximum emission (λem).

Methodology:

-

Sample Preparation: Similar to UV-Vis spectroscopy, dilute solutions of this compound are prepared. For measurements in degassed conditions, the solutions are subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited states.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), a monochromator to select the excitation wavelength, a sample holder, and an emission detector.

-

Measurement: The sample is excited at a wavelength where it absorbs strongly, typically one of its λabs values (e.g., 420 nm).[5][6] The emission spectrum is then recorded over a range of longer wavelengths.

-

Data Analysis: The wavelength at which the emission intensity is highest is reported as λem.

Time-Resolved Photoluminescence (TRPL) Spectroscopy

Objective: To measure the excited-state lifetimes, including the prompt (τp) and delayed (τd) fluorescence components.

Methodology:

-

Sample Preparation: Samples are prepared as for PL spectroscopy. Degassing is crucial for accurate measurement of the delayed fluorescence lifetime, as oxygen is an efficient quencher of triplet states.

-

Instrumentation: A TRPL setup typically consists of a pulsed laser source for excitation (e.g., a picosecond or nanosecond laser), sample holder, light collection optics, a monochromator, and a high-speed detector such as a streak camera or a photomultiplier tube (PMT) coupled with time-correlated single-photon counting (TCSPC) electronics.

-

Measurement: The sample is excited with a short laser pulse, and the decay of the subsequent photoluminescence is recorded over time. The decay is often monitored at the peak emission wavelength.

-

Data Analysis: The resulting decay curve is fitted to an exponential or multi-exponential function to extract the lifetime values. For TADF molecules like this compound, a bi-exponential decay is typically observed, corresponding to the prompt and delayed fluorescence components.[4]

Photoluminescence Quantum Yield (PLQY) Measurement

Objective: To determine the efficiency of the emission process.

Methodology:

-

Sample Preparation: Solutions are prepared with an absorbance of less than 0.1 at the excitation wavelength to minimize reabsorption effects. For solid-state measurements, thin films are deposited on a substrate.

-

Instrumentation: The absolute method for PLQY measurement employs an integrating sphere coupled to a spectrofluorometer. The integrating sphere collects all emitted and scattered light from the sample.

-

Measurement: Two measurements are performed. First, the spectrum of the excitation source is measured with the integrating sphere containing a blank sample (solvent or substrate). Second, the spectrum is measured with the this compound sample placed inside the sphere and irradiated with the same excitation source.

-

Data Analysis: The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons. This is determined by integrating the areas of the emission peak and the reduction in the excitation peak in the sample measurement compared to the blank measurement.

Visualizing Photophysical Processes and Experimental Workflows

Jablonski Diagram for this compound

The following diagram illustrates the key photophysical processes occurring in this compound, leading to its characteristic Thermally Activated Delayed Fluorescence (TADF).

Caption: Jablonski diagram illustrating the photophysical pathways in this compound.

Experimental Workflow for Photophysical Characterization

This diagram outlines the logical flow of experiments for a comprehensive photophysical characterization of this compound.

Caption: Workflow for the photophysical characterization of this compound.

Conclusion

The photophysical properties of this compound, characterized by strong visible light absorption, high photoluminescence quantum yield, and long-lived excited states due to the TADF mechanism, are central to its efficacy as a photocatalyst and an OLED emitter. This guide has provided a consolidated summary of its key photophysical parameters, outlined the standard experimental procedures for their determination, and offered visual aids to understand the underlying processes. This information serves as a valuable resource for researchers and professionals working with or developing applications for this versatile molecule.

References

- 1. ossila.com [ossila.com]

- 2. longdom.org [longdom.org]

- 3. oldcitypublishing.com [oldcitypublishing.com]

- 4. mdpi.com [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. docs.nrel.gov [docs.nrel.gov]

- 8. enlitechnology.com [enlitechnology.com]

- 9. chem.libretexts.org [chem.libretexts.org]

The intricate mechanism of Thermally Activated Delayed Fluorescence in 4CzIPN: A technical guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Abstract

This technical guide provides an in-depth exploration of the mechanism behind Thermally Activated Delayed Fluorescence (TADF) in the prominent organic emitter, 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN). We delve into the core photophysical principles governing its unique luminescent properties, underpinned by its distinct molecular architecture. This document offers a comprehensive summary of its quantitative photophysical data, detailed experimental protocols for its characterization, and visual representations of the key processes and workflows. This guide is intended to be a valuable resource for researchers and professionals working in materials science, organic electronics, and photoredox catalysis, as well as for those in drug development exploring photosensitizers for applications such as photodynamic therapy.

Introduction to this compound and Thermally Activated Delayed Fluorescence

Thermally Activated Delayed Fluorescence (TADF) has emerged as a highly efficient mechanism for light emission in organic molecules, enabling internal quantum efficiencies approaching 100% in organic light-emitting diodes (OLEDs).[1] Unlike conventional fluorescence and phosphorescence, TADF provides a pathway for harvesting non-emissive triplet excitons and converting them into emissive singlet excitons. At the forefront of this technology is this compound, a green-emitting organic molecule that has become a benchmark material for TADF research.[2]

The remarkable photophysical properties of this compound stem from its unique donor-acceptor (D-A) structure.[3][4] The molecule consists of an isophthalonitrile acceptor core decorated with four carbazole (B46965) electron-donating moieties.[3] Steric hindrance between the bulky carbazole units forces a significant twist in the molecular geometry.[3] This twisted conformation leads to a spatial separation of the highest occupied molecular orbital (HOMO), which is localized on the carbazole donors, and the lowest unoccupied molecular orbital (LUMO), which resides on the isophthalonitrile acceptor.[3] This separation minimizes the electron exchange energy, resulting in a very small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states.[3] This small ΔEST is the critical feature that allows for efficient reverse intersystem crossing (RISC) from the T1 state back to the S1 state through thermal activation, the cornerstone of the TADF mechanism.[5]

The Photophysical Mechanism of TADF in this compound

The TADF mechanism in this compound can be understood by examining the transitions between its electronic states, as depicted in the Jablonski diagram for TADF.

Upon photoexcitation, the this compound molecule is promoted from its ground state (S0) to an excited singlet state (S1). From the S1 state, the molecule can relax back to the ground state via two primary pathways:

-

Prompt Fluorescence (PF): Radiative decay from S1 to S0, resulting in the emission of a photon. This is a rapid process, typically occurring on the nanosecond timescale.[3]

-

Intersystem Crossing (ISC): A non-radiative transition from the S1 state to the isoenergetic triplet state manifold, followed by internal conversion to the lowest triplet state (T1).

Due to the small ΔEST in this compound, triplet excitons in the T1 state can be efficiently converted back to the S1 state through Reverse Intersystem Crossing (RISC) .[6] This process is thermally activated, meaning that ambient thermal energy is sufficient to overcome the small energy barrier. Once back in the S1 state, the excitons can once again undergo radiative decay, giving rise to Delayed Fluorescence (DF) . This delayed emission has the same spectral characteristics as the prompt fluorescence but occurs on a much longer timescale (microseconds to milliseconds) due to the longer lifetime of the triplet state.[3][6]

The overall photoluminescence quantum yield (PLQY) of a TADF emitter is the sum of the quantum yields of prompt and delayed fluorescence. By harnessing the triplet excitons that would otherwise be lost in conventional fluorescent materials, TADF molecules like this compound can achieve near-unity internal quantum efficiencies.

Quantitative Photophysical Data of this compound

The photophysical properties of this compound are highly sensitive to its environment, particularly the polarity of the solvent. The following tables summarize key quantitative data for this compound in various solvents.

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Photoluminescence Quantum Yield (ΦPL, %) | Prompt Lifetime (τp, ns) | Delayed Lifetime (τd, µs) | ΔEST (eV) |

| Toluene | - | - | 94 | - | - | - |

| Dichloromethane (DCM) | 448 | 544 | - | 24.6 | 2.04 | 0.12 |

| Acetonitrile (MeCN) | 435 | 551 | 18 | 18.7 | 1.39 | - |

Data compiled from multiple sources.[3][6][7]

| Solvent | Intersystem Crossing Rate (kISC, s-1) | Reverse Intersystem Crossing Rate (kRISC, s-1) |

| Toluene | 5.1 x 107 | 2.7 x 106 |

| Acetonitrile (MeCN) | 2.2 x 106 | - |

Data compiled from multiple sources.[3]

Experimental Protocols

Accurate characterization of the photophysical properties of this compound is crucial for understanding its TADF mechanism and for its application in various fields. Below are detailed methodologies for key experiments.

Measurement of Photoluminescence Quantum Yield (PLQY)

The PLQY is a measure of the efficiency of the emission process. The absolute method using an integrating sphere is recommended for accurate determination.

Materials and Equipment:

-

Fluorometer equipped with an integrating sphere

-

UV-Vis spectrophotometer

-

High-purity this compound

-

Spectroscopic grade solvents

-

Cuvettes (quartz for UV-Vis and fluorescence)

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects. Filter the solution using a syringe filter to remove any scattering particles. For measurements in deaerated conditions, the solution should be purged with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

-

Blank Measurement: Fill a cuvette with the pure solvent and place it in the integrating sphere. Measure the spectrum of the excitation light.

-

Sample Measurement: Replace the blank with the this compound solution and measure the emission spectrum. The sample is excited at a wavelength where it absorbs, and the entire emission profile is collected.

-

Scattering Measurement: Measure the scattered excitation light from the sample.

-

Calculation: The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons. The instrument software typically performs this calculation automatically by integrating the areas of the emission and absorbed light peaks, taking into account the sphere's spectral response.

Transient Photoluminescence Spectroscopy

Transient photoluminescence spectroscopy is used to measure the lifetimes of the prompt and delayed fluorescence components, providing insights into the rates of the different decay processes.

Materials and Equipment:

-

Time-correlated single-photon counting (TCSPC) system or a streak camera

-

Pulsed laser source (e.g., picosecond or nanosecond laser) with an appropriate excitation wavelength (e.g., 375 nm or 405 nm)

-

Photomultiplier tube (PMT) or other sensitive photodetector

-

Sample holder and cuvettes

-

Data acquisition and analysis software

Procedure:

-

Sample Preparation: Prepare a degassed solution of this compound as described for the PLQY measurement.

-

Instrument Setup: The pulsed laser excites the sample, and the emitted photons are detected by the PMT. The TCSPC electronics measure the time difference between the laser pulse and the arrival of the first photon.

-

Data Acquisition: A histogram of photon arrival times is built up over many excitation cycles, which represents the decay of the photoluminescence. The measurement should be continued until sufficient counts are collected to ensure good statistical accuracy.

-

Data Analysis: The resulting decay curve is fitted with a multi-exponential decay function. For a TADF molecule like this compound, the decay is typically biexponential, with a short-lifetime component corresponding to prompt fluorescence and a long-lifetime component corresponding to delayed fluorescence. The fitting software will provide the lifetimes (τp and τd) and their relative amplitudes.

Determination of the Singlet-Triplet Energy Gap (ΔEST)

The ΔEST is a critical parameter for TADF and can be estimated from the onsets of the fluorescence and phosphorescence spectra.

Materials and Equipment:

-

Fluorometer with phosphorescence measurement capabilities

-

Cryostat for low-temperature measurements (e.g., 77 K)

-

Quartz Dewar for liquid nitrogen

-

Sample holder for low-temperature measurements

Procedure:

-

Fluorescence Spectrum: At room temperature, measure the fluorescence spectrum of the this compound solution. The energy of the singlet state (ES1) is estimated from the high-energy onset of the emission spectrum.

-

Phosphorescence Spectrum: Cool the sample to 77 K using the cryostat filled with liquid nitrogen. At this low temperature, the rate of RISC is significantly reduced, and phosphorescence from the T1 state becomes more prominent. Measure the emission spectrum under these conditions. The delayed emission will be dominated by phosphorescence. The energy of the triplet state (ET1) is estimated from the high-energy onset of the phosphorescence spectrum.

-

Calculation: The ΔEST is calculated as the difference between the singlet and triplet energies: ΔEST = ES1 - ET1.

Visualizing the TADF Mechanism and Experimental Workflows

Visual diagrams are essential for understanding the complex processes involved in the TADF mechanism of this compound. The following diagrams were generated using the Graphviz (DOT language).

Jablonski Diagram for TADF in this compound

Caption: Jablonski diagram illustrating the TADF mechanism in this compound.

Molecular Structure and HOMO-LUMO Separation in this compound

Caption: Donor-acceptor structure of this compound and HOMO-LUMO localization.

Experimental Workflow for TADF Characterization

Caption: Workflow for the photophysical characterization of this compound.

Applications in Research and Drug Development

The unique properties of this compound have led to its widespread use in several scientific and technological fields.

-

Organic Light-Emitting Diodes (OLEDs): As a highly efficient green emitter, this compound is a key component in the development of next-generation displays and lighting technologies.

-

Photoredox Catalysis: The long-lived excited state and favorable redox potentials of this compound make it an excellent metal-free photocatalyst for a variety of organic transformations.[3]

-

Photodynamic Therapy (PDT): The ability of this compound to generate reactive oxygen species (ROS) upon photoexcitation is being explored for applications in photodynamic therapy for the treatment of cancer and other diseases. Its strong absorption in the visible region and efficient triplet state formation are advantageous for this application.

Conclusion

This compound stands as a quintessential example of a molecule designed to exhibit Thermally Activated Delayed Fluorescence. Its donor-acceptor architecture, leading to a small singlet-triplet energy gap, is the key to its remarkable ability to harvest triplet excitons for light emission. A thorough understanding of its photophysical properties, obtained through rigorous experimental characterization, is essential for its continued development and application in advanced technologies, from high-efficiency OLEDs to novel phototherapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this remarkable molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Organic thermally activated delayed fluorescence (TADF) compounds used in photocatalysis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00198A [pubs.rsc.org]

- 4. Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth‐Abundant Transition Metal Complexes: Synthesis, Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ossila.com [ossila.com]

- 6. Moving Beyond Cyanoarene Thermally Activated Delayed Fluorescence Compounds as Photocatalysts: An Assessment of the Performance of a Pyrimidyl Sulfone Photocatalyst in Comparison to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Method for accurate experimental determination of singlet and triplet exciton diffusion between thermally activated delayed fluorescence molecules - Chemical Science (RSC Publishing) [pubs.rsc.org]

Unraveling the Electronic Landscape of 4CzIPN: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, commonly known as 4CzIPN, is a prominent organic molecule that has garnered significant attention in the fields of materials science and photoredox catalysis. Its unique electronic structure, characterized by a donor-acceptor architecture, gives rise to exceptional photophysical properties, most notably Thermally Activated Delayed Fluorescence (TADF). This technical guide provides an in-depth exploration of the electronic structure of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its fundamental electronic processes and applications.

Electronic and Photophysical Properties of this compound

The electronic properties of this compound are dictated by its molecular structure, which features four electron-donating carbazole (B46965) units attached to a central electron-accepting dicyanobenzene core.[1] This arrangement leads to a spatial separation of the Highest Occupied Molecular Orbital (HOMO), primarily localized on the carbazole moieties, and the Lowest Unoccupied Molecular Orbital (LUMO), centered on the dicyanobenzene unit.[2] This separation results in a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), a critical factor for its TADF mechanism.[1]

The photophysical characteristics of this compound can be influenced by its surrounding environment, such as the host material in which it is doped.[3] Theoretical studies have shown that doped this compound films can exhibit larger transition dipole moments and spin-orbital coupling constants compared to non-doped films, leading to faster radiative decay and higher fluorescence efficiency.[3]

A compilation of key quantitative data for this compound is presented in the tables below.

| Property | Value | Solvent/Method | Reference |

| Electrochemical Properties | |||

| HOMO Energy Level | -5.8 eV | Cyclic Voltammetry | [4] |

| LUMO Energy Level | -3.4 eV | Cyclic Voltammetry | [4] |

| Oxidation Potential (Eox) | 1.51 V vs. SCE | Differential Pulse Voltammetry (in DCM) | [4] |

| Reduction Potential (Ered) | -1.21 V vs. SCE | Differential Pulse Voltammetry (in DCM) | [4] |

| Photophysical Properties | |||

| Absorption Maximum (λabs) | 435 nm | UV-Vis Spectroscopy (in MeCN) | [4] |

| Emission Maximum (λem) | 544 nm | Photoluminescence Spectroscopy (in DCM) | [4] |

| S₀ → S₁ Energy (E0,0) | 2.60 eV | From absorption and emission spectra (in DCM) | [4] |

| Singlet-Triplet Splitting (ΔEST) | 0.12 eV | From fluorescence and phosphorescence spectra (in DCM) | [4] |

| Photoluminescence Quantum Yield (PLQY) | > 90% | Absolute PLQY measurement | [1] |

| Prompt Fluorescence Lifetime (τp) | 18.7 ns | Time-Correlated Single Photon Counting (in MeCN) | [4] |

| Delayed Fluorescence Lifetime (τd) | 1390 ns (1.39 µs) | Time-Correlated Single Photon Counting (in MeCN) | [4] |

| Excited State Redox Potentials | |||

| Eox (S₁) | -1.09 V vs. SCE | Calculated (Eox - E0,0) | [4] |

| Ered (S₁) | 1.39 V vs. SCE | Calculated (Ered + E0,0) | [4] |

Experimental Protocols

Cyclic Voltammetry (CV)

Objective: To determine the HOMO and LUMO energy levels of this compound by measuring its oxidation and reduction potentials.

Materials:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

Electrochemical cell

-

Potentiostat

-

Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or acetonitrile)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF₆)

-

This compound sample

-

Ferrocene (B1249389) (for internal calibration)

Procedure:

-

Prepare a solution of the supporting electrolyte in the chosen solvent.

-

Dissolve a small amount of this compound in the electrolyte solution to a concentration of approximately 1-5 mM.

-

Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

Perform a background scan of the electrolyte solution to ensure there are no interfering redox peaks.

-

Add the this compound solution to the cell and record the cyclic voltammogram. The potential is scanned from an initial value to a vertex potential and then back.

-

To determine the oxidation potential, scan towards positive potentials. To determine the reduction potential, scan towards negative potentials.

-

After the measurement of this compound, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard.

-

The HOMO and LUMO energy levels can be estimated from the onset of the oxidation (Eox) and reduction (Ered) potentials, respectively, relative to the Fc/Fc⁺ couple using the following empirical equations:

-

HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]

-

UV-Vis Absorption and Photoluminescence Spectroscopy

Objective: To determine the absorption and emission spectra of this compound, from which the S₀ → S₁ energy gap can be estimated.

Materials:

-

UV-Vis spectrophotometer

-

Fluorometer (photoluminescence spectrometer)

-

Quartz cuvettes (for solutions) or a suitable sample holder for thin films

-

Spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or toluene)

-

This compound sample

Procedure for Solution-State Measurements:

-

Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to ensure the absorbance is within the linear range of the Beer-Lambert law (typically < 0.1).

-

For absorption measurements, record the spectrum of the solvent in a quartz cuvette to obtain a baseline. Then, record the absorption spectrum of the this compound solution.

-

For photoluminescence measurements, excite the sample at a wavelength where it absorbs strongly (e.g., near its λabs). Record the emission spectrum over a range of longer wavelengths.

-

The intersection of the normalized absorption and emission spectra can be used to estimate the 0-0 transition energy (E0,0).

Procedure for Thin-Film Measurements:

-

Prepare a thin film of this compound on a suitable substrate (e.g., quartz).

-

For absorption measurements, use a spectrophotometer with a thin-film sample holder. A blank substrate should be used as a reference.

-

For photoluminescence measurements, position the film in the fluorometer and record the emission spectrum as described for the solution state.

Photoluminescence Quantum Yield (PLQY) Measurement

Objective: To determine the efficiency of the photoluminescence process of this compound.

Method: Absolute PLQY using an Integrating Sphere

Materials:

-

Fluorometer equipped with an integrating sphere

-

Excitation light source (e.g., laser or xenon lamp with a monochromator)

-

Spectrometer

-

This compound sample (in solution or as a thin film)

-

Reference sample (solvent for solutions, blank substrate for thin films)

Procedure:

-

Place the reference sample (e.g., cuvette with solvent) inside the integrating sphere and record the spectrum of the excitation light source.

-

Replace the reference with the this compound sample and position it so that it is directly illuminated by the excitation source.

-

Record the spectrum, which will include the scattered excitation light and the emitted photoluminescence from the sample.

-

The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons. This is determined by integrating the areas of the emission peak and the reduction in the excitation peak in the presence of the sample compared to the reference.[5]

Transient Absorption Spectroscopy

Objective: To study the dynamics of the excited states of this compound, including intersystem crossing and reverse intersystem crossing.

Materials:

-

Pump-probe transient absorption spectrometer

-

Pulsed laser source for excitation (pump beam)

-

Broadband light source for probing (probe beam)

-

Detector (e.g., CCD or photodiode array)

-

This compound sample (in solution or as a thin film)

Procedure:

-

The sample is excited by an ultrashort laser pulse (the pump beam).

-

A second, broadband light pulse (the probe beam) is passed through the sample at a variable time delay after the pump pulse.

-

The change in the absorbance of the probe beam is measured as a function of wavelength and time delay.

-

By analyzing the transient absorption spectra, the formation and decay of excited singlet and triplet states can be monitored, providing information on the rates of intersystem crossing (ISC) and reverse intersystem crossing (RISC).[6]

Visualizing Electronic Processes and Applications

Jablonski Diagram for this compound (TADF Mechanism)

Caption: Jablonski diagram illustrating the photophysical processes in this compound, including the key steps of the TADF mechanism.

Experimental Workflow for this compound Characterization

Caption: A typical experimental workflow for the synthesis, purification, and comprehensive characterization of this compound.

Reductive Quenching Photocatalytic Cycle of this compound

Caption: A simplified representation of the reductive quenching photocatalytic cycle of this compound.[2]

This guide provides a foundational understanding of the electronic structure of this compound, supported by quantitative data and standardized experimental protocols. The visualized diagrams offer a clear depiction of the key processes that underpin its remarkable properties and diverse applications. This information is intended to serve as a valuable resource for researchers and professionals working with this versatile molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. Recent advances in this compound-mediated functionalizations with acyl precursors: single and dual photocatalytic systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Moving Beyond Cyanoarene Thermally Activated Delayed Fluorescence Compounds as Photocatalysts: An Assessment of the Performance of a Pyrimidyl Sulfone Photocatalyst in Comparison to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ossila.com [ossila.com]

- 6. edinst.com [edinst.com]

The Synthesis and Characterization of 4CzIPN: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, commonly known as 4CzIPN, has emerged as a prominent metal-free organic photocatalyst and a key material in the development of high-efficiency organic light-emitting diodes (OLEDs).[1][2][3][4][5] Its unique donor-acceptor architecture, where four electron-donating carbazole (B46965) units are attached to a central electron-accepting dicyanobenzene core, endows it with exceptional photophysical and electrochemical properties.[2] This guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, a summary of its key quantitative data, and graphical representations of its structure and reaction mechanisms.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between a halogenated dicyanobenzene derivative and carbazole. Several protocols have been developed, including methods suitable for large-scale production and solvent-minimized approaches.

Standard Laboratory Synthesis Protocol

A common laboratory-scale synthesis involves the reaction of pentafluorobenzonitrile (B1630612) with carbazole in the presence of a base.[6]

Experimental Protocol:

-

To a solution of carbazole (4.4 equivalents) in a dry aprotic solvent such as tetrahydrofuran (B95107) (THF) in a dry reaction vessel, add a strong base like sodium hydride (4.2 equivalents).[6][7]

-

Stir the resulting mixture at room temperature for approximately 30 minutes to facilitate the deprotonation of carbazole.[6]

-

Add pentafluorobenzonitrile (1 equivalent) to the reaction mixture.[6]

-

Allow the reaction to proceed for several hours at room temperature or with gentle heating.

-

Upon completion, quench the reaction by the careful addition of water.

-

Extract the product with an organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate.[6]

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.[6][7]

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel, typically using a solvent system of dichloromethane and hexane.[7] Further purification can be achieved by recrystallization from a mixture of dichloromethane and methanol.[7]

Large-Scale, Column-Free Synthesis Protocol

For industrial applications and to enable robust application in photocatalysis, a simplified, column-free process for large-scale production of this compound with high yield (91%) has been developed.[1][8][9] This method relies on purification by reslurrying the crude product in a hot solvent like THF.[8]

Mechanochemical Synthesis (Ball Milling)

A solvent-minimized approach using ball milling has been reported, offering a more environmentally friendly and rapid synthesis.[7][10] This method avoids the need for bulk solvents and air/moisture-sensitive reaction setups.[7]

Experimental Protocol:

-

Charge a stainless steel milling jar with carbazole (4.4 equivalents), sodium tert-butoxide (4.2 equivalents), and a stainless steel ball.[7]

-

Agitate the sealed jar in a mixer mill at a specified frequency (e.g., 30 Hz) for 30 minutes.[7]

-

Add the fluoroarene (1 equivalent) and a minimal amount of anhydrous THF.[7]

-

Continue milling for a designated period (e.g., 1 hour).[7]

-

Work-up and purification follow a similar procedure to the standard synthesis, involving extraction and chromatography or recrystallization.[7]

Characterization of this compound

The successful synthesis of this compound is confirmed through various analytical techniques that probe its molecular structure, purity, and photophysical and electrochemical properties.

Spectroscopic and Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of this compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized compound, confirming its elemental composition.

-

Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the molecule.

Photophysical Properties

This compound exhibits remarkable photophysical properties, making it a highly efficient photocatalyst and TADF emitter.[11][12]

Experimental Protocol for Photophysical Measurements:

-

UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: UV-Vis and PL spectra are recorded in a suitable solvent (e.g., toluene, dichloromethane) using a spectrophotometer and a spectrofluorometer, respectively.[13]

-

Photoluminescence Quantum Yield (PLQY): The PLQY is determined using an integrating sphere or relative to a standard fluorophore with a known quantum yield. This compound has a high PLQY, often exceeding 90%.[4][12]

-

Time-Resolved Photoluminescence (TRPL) Spectroscopy: TRPL measurements are used to determine the excited-state lifetime of the prompt and delayed fluorescence components.[14] The delayed fluorescence is a characteristic of TADF materials.

Electrochemical Properties

The redox properties of this compound are crucial for its application in photoredox catalysis.

Experimental Protocol for Electrochemical Measurements:

-

Cyclic Voltammetry (CV): CV is performed in a degassed solution of an appropriate solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate). A standard three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire). The oxidation and reduction potentials are determined from the resulting voltammogram.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound reported in the literature.

| Property | Value | Conditions |

| Photophysical Properties | ||

| Absorption Maximum (λabs) | ~435 nm | In solution |

| Emission Maximum (λem) | ~520 nm (Green Emission) | In solution |

| Photoluminescence Quantum Yield (PLQY) | > 90%[4][12] | In deaerated solutions |

| Excited-State Lifetime (τ) | ~5.1 µs (delayed component)[12] | Under N₂ atmosphere |

| Electrochemical Properties | ||

| Oxidation Potential (Eox) | +1.49 V vs SCE | In MeCN (0.1 M ⁿBu₄N·BF₄)[15] |

| Reduction Potential (Ered) | -1.24 V vs SCE | In MeCN (0.1 M ⁿBu₄N·BF₄)[15] |

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

General Synthesis and Characterization Workflow

Caption: General workflow for the synthesis and characterization of this compound.

Photocatalytic Cycle of this compound

Caption: Reductive and oxidative quenching cycles of the this compound photocatalyst.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances of 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (this compound) in photocatalytic transformations - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Recent advances in this compound-mediated functionalizations with acyl precursors: single and dual photocatalytic systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. ossila.com [ossila.com]

- 5. Carbazole-based photocatalyst (this compound) for novel donor–acceptor (D–A) fluorophore-catalyzed visible-light-induced photosynthesis of 3,4-dihydropyrimid ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07064B [pubs.rsc.org]

- 6. Page loading... [wap.guidechem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. A Simplified Protocol for Large-Scale Preparation of this compound and 3DPA2FBN | CoLab [colab.ws]

- 10. Solvent-Minimized Synthesis of this compound and Related Organic Fluorophores via Ball Milling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Solubility of 4CzIPN in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, commonly known as 4CzIPN. A powerful metal-free organophotocatalyst and a key material in thermally activated delayed fluorescence (TADF) for organic light-emitting diodes (OLEDs), understanding its solubility is critical for its application in various fields.[1][2] This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of common organic solvents at room temperature. The compound exhibits a wide spectrum of solubility, from being highly soluble in chlorinated solvents to having very low solubility in ethers and some esters.[3][4] This variability is crucial for purification techniques such as recrystallization and for solution-processable applications.[1]

The following table summarizes the available quantitative solubility data for this compound.

| Solvent | Solubility (g/mL) at Room Temperature |

| Dichloromethane | 1.04[3][4] |

| Chloroform | 0.36[3][4] |

| Tetrahydrofuran (THF) | 0.088[3][4] |

| Acetonitrile | 0.039[3][4] |

| Acetone | 0.023[3][4] |

| Toluene | 0.017[3][4] |

| Diethyl Ether | 0.002[3][4] |

| Ethyl Acetate | 0.002[3][4][5] |

| Methanol | 0.001[3][4] |

Additionally, this compound is reported to be highly soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).[3][4]

Experimental Protocols for Solubility Determination

The following is a representative methodology for determining the solubility of an organic compound like this compound in a given solvent. This protocol is based on standard laboratory practices for solubility assessment.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., Dichloromethane)

-

Scintillation vials or test tubes with secure caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Analytical balance

-

Shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of scintillation vials. The exact amount should be more than what is expected to dissolve.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C for room temperature solubility).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any remaining microscopic solid particles.

-

-

Gravimetric Analysis (for non-volatile solutes in volatile solvents):

-

Weigh the volumetric flask containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not degrade the this compound.

-

Once the solvent is completely removed, reweigh the flask containing the solid residue of this compound.

-

The mass of the dissolved this compound can be calculated by subtracting the initial weight of the flask from the final weight.

-

The solubility is then expressed as the mass of this compound per volume of the solvent.

-

-

Instrumental Analysis (Alternative Method):

-

Alternatively, the concentration of the filtered saturated solution can be determined using a calibrated analytical instrument like an HPLC or UV-Vis spectrophotometer.

-

A calibration curve must first be generated using standard solutions of this compound of known concentrations.

-

The filtered saturated solution is then appropriately diluted and analyzed to determine its concentration, from which the solubility can be calculated.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

- 1. ossila.com [ossila.com]

- 2. Recent advances of 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (this compound) in photocatalytic transformations - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. orgsyn.org [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Unveiling the Electronic Landscape of 4CzIPN: A Technical Guide to its HOMO and LUMO Energy Levels

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, commonly known as 4CzIPN, is a prominent organic molecule that has garnered significant attention in the fields of organic electronics and photoredox catalysis. Its efficacy as a thermally activated delayed fluorescence (TADF) emitter in organic light-emitting diodes (OLEDs) and as a metal-free photocatalyst is intrinsically linked to its electronic structure, particularly the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This technical guide provides an in-depth overview of the HOMO and LUMO energy levels of this compound, detailed experimental protocols for their determination, and a visualization of its key operational mechanisms.

Core Data: HOMO and LUMO Energy Levels

The experimentally determined and widely cited HOMO and LUMO energy levels of this compound are summarized in the table below. These values are crucial for designing and understanding the performance of devices and catalytic systems incorporating this molecule.

| Molecular Orbital | Energy Level (eV) |

| HOMO | -5.8[1][2] |

| LUMO | -3.4[1][2] |

| Energy Gap (Eg) | 2.4 |

Experimental Protocols for Energy Level Determination

The determination of HOMO and LUMO energy levels of organic molecules like this compound is primarily achieved through a combination of electrochemical and spectroscopic techniques. Cyclic Voltammetry (CV) is employed to measure the oxidation and reduction potentials, which are then correlated to the HOMO and LUMO levels, respectively. UV-Visible (UV-Vis) absorption spectroscopy is used to determine the optical energy gap, which can be used to estimate the LUMO level if the HOMO level is known from CV.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical technique used to probe the redox behavior of a substance. By measuring the onset of the first oxidation and reduction peaks, the HOMO and LUMO energy levels can be estimated.

Methodology:

-

Preparation of the Electrolyte Solution: A solution of a supporting electrolyte, typically 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) or tetrabutylammonium tetrafluoroborate (B81430) (Et4NBF4), is prepared in an anhydrous, deoxygenated solvent such as dichloromethane (B109758) (DCM), acetonitrile (B52724) (MeCN), or N,N-dimethylformamide (DMF)[3]. The solvent must be freshly distilled and purged with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Sample Preparation: A dilute solution of this compound (typically in the range of 1-5 mM) is prepared in the electrolyte solution.

-

Electrochemical Cell Setup: A standard three-electrode cell is used.

-

Working Electrode: A glassy carbon electrode is commonly used. It should be polished with alumina (B75360) slurry on a polishing pad, rinsed with deionized water and the solvent, and dried before use.

-

Reference Electrode: A silver/silver nitrate (B79036) (Ag/AgNO3) or a saturated calomel (B162337) electrode (SCE) is typically used.

-

Counter (Auxiliary) Electrode: A platinum wire or foil is used as the counter electrode.

-

-

Ferrocene as an Internal Standard: Ferrocene (Fc) is added to the solution at the end of the experiment, and its cyclic voltammogram is recorded. The ferrocene/ferrocenium (Fc/Fc+) redox couple has a well-defined potential (4.8 eV below the vacuum level) and is used as an internal reference to calibrate the measured potentials against the vacuum level.

-

Data Acquisition: The cyclic voltammogram is recorded by scanning the potential. The scan is typically started from the open-circuit potential towards a more positive potential to observe the oxidation peak, and then the scan direction is reversed to observe the reduction peak. A typical scan rate is 100 mV/s.

-

Data Analysis:

-

The onset of the first oxidation potential (Eoxonset) and the onset of the first reduction potential (Eredonset) are determined from the voltammogram.

-

The HOMO and LUMO energy levels are calculated using the following empirical formulas, referencing the Fc/Fc+ couple:

-

HOMO (eV) = - [Eoxonset - E1/2(Fc/Fc+) + 4.8]

-

LUMO (eV) = - [Eredonset - E1/2(Fc/Fc+) + 4.8] where E1/2(Fc/Fc+) is the half-wave potential of the ferrocene/ferrocenium couple.

-

-

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to determine the optical energy gap (Egopt) of a material, which corresponds to the energy required to promote an electron from the HOMO to the LUMO upon absorption of a photon.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., dichloromethane, acetonitrile, or toluene). The concentration should be adjusted to have an absorbance in the range of 0.5 - 1.5 at the absorption maximum to ensure good signal-to-noise ratio. Alternatively, a thin film of this compound can be deposited on a quartz substrate.

-

Spectrometer Setup: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.

-

Data Acquisition: The absorption spectrum is recorded over a relevant wavelength range (e.g., 300-600 nm for this compound).

-

Data Analysis:

-

The absorption onset (λonset) is determined from the absorption spectrum. This is the wavelength at which the absorption begins to rise from the baseline. It can be determined by finding the intersection of the tangent to the low-energy side of the absorption band with the baseline.

-

The optical energy gap is calculated using the following equation:

-

Egopt (eV) = 1240 / λonset (nm)

-

-

The LUMO energy level can then be estimated using the HOMO value obtained from cyclic voltammetry:

-

LUMO (eV) = HOMO (eV) + Egopt (eV)

-

-

Signaling Pathways and Experimental Workflows

The functionality of this compound in both photocatalysis and OLEDs is governed by a series of photophysical processes. These can be visualized to better understand the underlying mechanisms.

Photocatalytic Cycle of this compound

This compound can act as a potent photoredox catalyst through both oxidative and reductive quenching cycles. Upon excitation by visible light, this compound is promoted to its excited singlet state (1this compound), which can then undergo intersystem crossing (ISC) to the triplet state (3this compound). This long-lived triplet state is the key reactive species in photocatalysis.

Caption: General photocatalytic cycle of this compound illustrating both reductive and oxidative quenching pathways.

Energy Level Alignment in a this compound-based OLED

In an OLED, the efficient injection of charge carriers (electrons and holes) and their subsequent recombination in the emissive layer are critical for high device performance. The HOMO and LUMO levels of this compound, along with those of the adjacent charge transport layers, determine the energy barriers for charge injection and transport.

Caption: Simplified energy level diagram for a multilayer OLED incorporating this compound as the emissive material.

Thermally Activated Delayed Fluorescence (TADF) Mechanism

The high efficiency of this compound in OLEDs is attributed to its ability to harvest triplet excitons through the TADF mechanism. This involves reverse intersystem crossing (RISC) from the triplet state to the singlet state, which is enabled by a very small energy gap between these two states (ΔEST).

Caption: The key photophysical processes involved in the TADF mechanism of this compound.

Conclusion

The HOMO and LUMO energy levels of this compound are fundamental parameters that dictate its performance in a wide range of applications. The well-established values of -5.8 eV and -3.4 eV for the HOMO and LUMO, respectively, provide a solid foundation for the rational design of new materials and devices. The experimental protocols outlined in this guide offer a standardized approach for the characterization of this compound and similar organic electronic materials. Furthermore, a clear understanding of the photocatalytic and TADF mechanisms, as visualized in the provided diagrams, is essential for optimizing the performance of this compound in its various applications. This comprehensive technical guide serves as a valuable resource for researchers and professionals working with this versatile molecule.

References

4CzIPN absorption and emission spectra analysis

An In-depth Technical Guide to the Absorption and Emission Spectra of 4CzIPN

Introduction

1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, commonly known as this compound, is a prominent organic compound that has garnered significant attention in the fields of materials science and photoredox catalysis.[1] Initially developed for organic light-emitting diodes (OLEDs), its exceptional photophysical properties have led to its widespread use as a powerful metal-free organophotocatalyst.[2][3] this compound is a quintessential donor-acceptor fluorophore, featuring four electron-donating carbazole (B46965) units attached to an electron-accepting dicyanobenzene core.[4] This molecular architecture leads to a spatial separation of the Highest Occupied Molecular Orbital (HOMO), located on the carbazole moieties, and the Lowest Unoccupied Molecular Orbital (LUMO), centered on the dicyanobenzene unit.[3][4] This separation results in a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, enabling a crucial photophysical process known as Thermally Activated Delayed Fluorescence (TADF).[3] This guide provides a comprehensive analysis of the absorption and emission characteristics of this compound, details the experimental protocols for their measurement, and presents key quantitative data for researchers, scientists, and professionals in drug development.

Photophysical Properties of this compound

The unique photophysical behavior of this compound stems from its TADF mechanism, which allows it to harvest triplet excitons and convert them into light emission, leading to high photoluminescence quantum yields (PLQY) and long excited-state lifetimes.[4][5] Upon photoexcitation, the molecule transitions from the ground state (S₀) to an excited singlet state (S₁). While it can relax back to the ground state via prompt fluorescence, the small energy gap allows for efficient intersystem crossing (ISC) to the triplet state (T₁). Subsequently, through thermal energy, the molecule can undergo reverse intersystem crossing (RISC) back to the S₁ state, from which it emits delayed fluorescence.[6] This process gives this compound excited states that are sufficiently long-lived to participate effectively in photocatalysis.[6][7]

Quantitative Photophysical Data

The absorption and emission properties of this compound are sensitive to its environment, particularly the polarity of the solvent. The charge transfer (CT) character of its excited state is evidenced by the positive solvatochromism observed in its emission spectra.[6]

Table 1: Absorption and Emission Data for this compound in Various Solvents

| Solvent | Absorption λmax (nm) | Emission λem (nm) | Optical Gap E0,0 (eV) |

| Dichloromethane (DCM) | 448[6][8] | - | 2.60[6][7] |

| Acetonitrile (MeCN) | 365[2], 435[6] | 551[2] | - |

Table 2: Luminescence Lifetime and Quantum Yield Data for this compound

| Solvent / Medium | Prompt Lifetime τp (ns) | Delayed Lifetime τd (µs) | PLQY (%) | ΔEST (eV) |

| Dichloromethane (DCM) | 3 - 7[6][7] | - | - | 0.12[6][7] |

| Acetonitrile (MeCN) | 18.7[6] | 1.39[6] | >90[2][5] | - |

| Neat Film (under N₂) | - | 5.1[4][5] | - | - |

| Doped Film | - | - | up to 94.6[4] | - |

Note: Lifetimes and quantum yields can vary depending on concentration, temperature, and the presence of oxygen.

Experimental Protocols

Standardized protocols are crucial for obtaining reproducible data on the photophysical properties of this compound.

1. UV-Vis Absorption Spectroscopy:

-

Objective: To determine the wavelengths of light absorbed by this compound.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure: A dilute solution of this compound (e.g., 10-30 µM) in a spectroscopic grade solvent is prepared.[9] The solution is placed in a 1 cm path length quartz cuvette. A reference cuvette containing only the solvent is used to correct for solvent absorption. The absorbance is measured over a relevant wavelength range (e.g., 300-600 nm). The wavelength of maximum absorbance (λmax) corresponds to the main electronic transitions.[10]

2. Steady-State Photoluminescence (PL) Spectroscopy:

-

Objective: To determine the emission spectrum of this compound.

-

Instrumentation: A fluorometer or spectrofluorometer.

-

Procedure: The same solution from the UV-Vis measurement can be used. The sample is excited at a wavelength where it absorbs strongly, typically near its λmax (e.g., 360 nm or 420 nm).[6][8] The instrument then scans a range of longer wavelengths to detect the emitted light. The resulting spectrum provides the wavelength of maximum emission (λem). For TADF studies, measurements are often performed on degassed solutions or thin films to minimize quenching by oxygen.

3. Time-Resolved Photoluminescence (TRPL) Spectroscopy:

-

Objective: To measure the excited-state lifetime(s) of this compound.

-

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) or other time-resolved techniques.

-

Procedure: The sample is excited with a pulsed light source (e.g., a laser or LED). The instrument measures the time delay between the excitation pulse and the arrival of emitted photons at the detector. The resulting decay curve is fitted to an exponential function (or multiple exponentials) to determine the lifetime(s). For this compound, a biexponential decay is typically observed, corresponding to the short-lived prompt fluorescence (τp) and the long-lived delayed fluorescence (τd).[6][7]

Application in Photocatalysis

The long excited-state lifetime and favorable redox potentials make this compound an excellent photocatalyst for a wide range of organic transformations.[4][5] It can participate in both oxidative and reductive quenching cycles.

In a typical cycle, ground-state this compound is excited by visible light to its excited state (this compound*).[3] In an oxidative quenching pathway, the excited state accepts an electron from a donor substrate, generating the reduced photocatalyst (this compound⁻) and the oxidized substrate. In a reductive quenching pathway, the excited state donates an electron to an acceptor substrate, forming the oxidized photocatalyst (this compound⁺) and the reduced substrate.[5] In both cases, the ground-state photocatalyst is regenerated in a subsequent step to complete the catalytic cycle.

Conclusion

This compound exhibits a rich photophysical profile dominated by its thermally activated delayed fluorescence. Its strong absorption in the visible region, high quantum efficiency, long excited-state lifetime, and versatile redox properties make it a cornerstone material in OLED technology and a highly effective organophotocatalyst.[2][5][6] The data and protocols presented in this guide offer a foundational understanding for researchers and professionals aiming to harness the unique spectral characteristics of this compound in their respective fields. A thorough characterization of its absorption and emission properties under specific experimental conditions is paramount for the rational design of new technologies and synthetic methodologies.

References

- 1. researchgate.net [researchgate.net]

- 2. ossila.com [ossila.com]

- 3. Recent advances in this compound-mediated functionalizations with acyl precursors: single and dual photocatalytic systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Moving Beyond Cyanoarene Thermally Activated Delayed Fluorescence Compounds as Photocatalysts: An Assessment of the Performance of a Pyrimidyl Sulfone Photocatalyst in Comparison to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Basic principles of 4CzIPN in photoredox catalysis

An In-Depth Technical Guide to the Core Principles of 4CzIPN in Photoredox Catalysis

Introduction

1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, commonly known as this compound, has emerged as a powerhouse in the field of organic synthesis, particularly in visible-light photoredox catalysis.[1][2] Initially developed for organic light-emitting diode (OLED) technology, its exceptional photophysical properties have made it an attractive metal-free alternative to traditional ruthenium and iridium-based photocatalysts.[2][3] this compound is a quintessential donor-acceptor fluorophore, where four carbazolyl units act as electron donors and a dicyanobenzene core serves as the electron acceptor.[1][4] This structure gives rise to a unique set of electronic characteristics, including an excellent redox window, high photoluminescence quantum yield (PLQY), a long excited-state lifetime, and good chemical stability, making it a versatile catalyst for a wide array of chemical transformations.[1][2][4] This guide provides a detailed exploration of the fundamental principles governing this compound's function in photoredox catalysis, intended for researchers, scientists, and professionals in drug development.

Core Principles and Photophysical Properties

The efficacy of this compound as a photocatalyst is rooted in its distinct molecular structure and resulting photophysical behavior. The steric interactions between the bulky carbazole (B46965) donor groups and the central dicyanobenzene acceptor create significant torsion in the molecule's ground state.[5][6] This twisted geometry minimizes the overlap between the Highest Occupied Molecular Orbital (HOMO), which is dispersed over the donor moieties, and the Lowest Unoccupied Molecular Orbital (LUMO), located on the acceptor core.[6][7] This separation is fundamental to its unique properties.

Mechanism of Action: Thermally Activated Delayed Fluorescence (TADF)

Upon absorption of visible light (λ_abs ≈ 435 nm), this compound transitions from its ground state (S₀) to a singlet excited state (S₁).[5][8] The key to its prolonged excited-state lifetime and high quantum efficiency is its ability to undergo Thermally Activated Delayed Fluorescence (TADF).[2][9] The small energy gap between the singlet (S₁) and triplet (T₁) excited states (ΔE_ST) allows for efficient intersystem crossing (ISC) from the S₁ state to the T₁ state.[10][11] Subsequently, the molecule can harness thermal energy from its surroundings to facilitate reverse intersystem crossing (RISC), repopulating the emissive S₁ state from the long-lived T₁ state.[10][12] This process effectively converts non-emissive triplet excitons back into emissive singlet excitons, leading to a long delayed fluorescence lifetime and making internal quantum efficiencies approaching 100% possible.[9] This long-lived excited state is crucial for enabling the single-electron transfer (SET) events required for catalysis.[2]

References

- 1. Carbazole-based photocatalyst (this compound) for novel donor–acceptor (D–A) fluorophore-catalyzed visible-light-induced photosynthesis of 3,4-dihydropyrimidin-2-(1H)-ones/thiones via a proton-coupled electron transfer (PCET) process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in this compound-mediated functionalizations with acyl precursors: single and dual photocatalytic systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. Recent advances of 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (this compound) in photocatalytic transformations - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Moving Beyond Cyanoarene Thermally Activated Delayed Fluorescence Compounds as Photocatalysts: An Assessment of the Performance of a Pyrimidyl Sulfone Photocatalyst in Comparison to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. nbinno.com [nbinno.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

4CzIPN: A Technical Guide to a Leading Metal-Free Photocatalyst for Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of synthetic organic chemistry, photoredox catalysis has emerged as a powerful and sustainable tool for the construction of complex molecular architectures. For years, this field has been dominated by precious metal complexes, such as those based on iridium and ruthenium. However, the high cost, toxicity, and environmental concerns associated with these metal catalysts have driven the search for viable alternatives. In this context, 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, commonly known as 4CzIPN, has risen to prominence as a highly efficient and versatile metal-free organic photocatalyst.[1][2]

Initially developed for organic light-emitting diode (OLED) technology, this compound's unique photophysical properties have made it a workhorse in a wide array of photoredox reactions.[1] Its structure, featuring electron-donating carbazolyl groups and an electron-accepting dicyanobenzene core, gives rise to Thermally Activated Delayed Fluorescence (TADF), a key characteristic that contributes to its long excited-state lifetime and high photoluminescence quantum yield.[1][3] These properties, combined with its excellent redox window, allow this compound to participate in both oxidative and reductive quenching cycles, making it suitable for a broad range of chemical transformations.[2][3] This guide provides an in-depth technical overview of this compound, covering its core properties, mechanistic principles, and practical applications, with a focus on providing researchers with the data and protocols necessary to effectively utilize this powerful catalyst.

Core Properties of this compound

The efficacy of this compound as a photocatalyst is rooted in its distinct photophysical and electrochemical characteristics. A summary of these key quantitative data is presented below for easy comparison and reference.

Photophysical Properties

The photophysical properties of this compound are highly dependent on the solvent environment. The following table summarizes its key characteristics in various common organic solvents.

| Property | Toluene | THF | DCM | MeCN | DMF |

| Absorption Max (λ_abs) | - | - | - | 435 nm[4] | - |

| Emission Max (λ_em) | - | - | - | 545 nm[1] | - |

| Photoluminescence Quantum Yield (Φ_PL) | 0.94[5] | - | - | 0.18[4] | 0.02[4] |

| Prompt Fluorescence Lifetime (τ_p) | - | - | - | 18.7 ns[4] | - |

| Delayed Fluorescence Lifetime (τ_d) | - | - | - | 1390 ns[4] | - |

| Excited State Lifetime (τ) | 5.1 µs (N₂ atm)[3] | - | - | 1.8 µs (degassed)[1] | - |

Electrochemical Properties

The redox potentials of this compound define its capacity to act as a single-electron transfer agent. The following table lists the ground and excited state redox potentials versus a Saturated Calomel Electrode (SCE).

| Property | Potential (V vs. SCE) |

| Ground State Oxidation (E_ox) | +1.49[6] |

| Ground State Reduction (E_red) | -1.24[6] |

| Excited State Oxidation (E_ox) | -1.09 (in DCM)[7] |

| Excited State Reduction (E_red) | +1.39 (in DCM)[7] |

Mechanism of Photocatalysis

This compound can initiate chemical reactions through two primary quenching pathways: oxidative and reductive. The operative pathway is determined by the nature of the substrate.

Caption: General photocatalytic cycles of this compound.

-

Photoexcitation: Ground-state this compound absorbs visible light (hν), promoting it to an excited state (this compound*).

-

Single Electron Transfer (SET):

-

Reductive Quenching: The excited this compound* can accept an electron from an electron-rich substrate (Donor), forming the radical anion (this compound•⁻) and the radical cation of the donor (D•⁺). The reduced photocatalyst (this compound•⁻) then donates an electron to an acceptor molecule (A), regenerating the ground-state this compound and forming the radical anion of the acceptor (A•⁻).

-